molecular formula C9H9BrClNS B6165564 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride CAS No. 23799-58-8

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6165564
CAS No.: 23799-58-8
M. Wt: 278.60 g/mol
InChI Key: NNHPUBVZECJWGU-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a halogenated benzothiophene derivative featuring a methanamine group and a hydrochloride salt. The hydrochloride salt improves solubility, a common feature in pharmaceutically relevant compounds.

Properties

CAS No.

23799-58-8

Molecular Formula

C9H9BrClNS

Molecular Weight

278.60 g/mol

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H

InChI Key

NNHPUBVZECJWGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by the introduction of a methanamine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst to achieve the desired substitution on the benzothiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dehalogenated compounds, and various substituted derivatives of the original compound .

Scientific Research Applications

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine substituent and methanamine group contribute to its reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key features of 1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight Core Heterocycle Key Substituents Salt Form
1-(5-Bromo-1-benzothiophen-2-yl)methanamine HCl C₉H₉BrClNS (inferred) ~290–310 (estimated) Benzothiophene 5-Bromo, methanamine Hydrochloride
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl C₅H₉ClF₃N 175.58 Cyclopropane Trifluoromethyl, methanamine Hydrochloride
1-(4-Methyl-2-morpholinyl)methanamine HCl C₆H₁₅ClN₂O 166.65 Morpholine 4-Methyl, methanamine Hydrochloride
2-Bromobenzophenone C₁₃H₉BrO 261.12 Benzene Bromine, ketone None
(5-Bromo-1-benzothiophen-2-yl)methanol C₈H₇BrOS 229.11 Benzothiophene 5-Bromo, hydroxymethyl None

Key Observations :

  • Heterocycle Influence : The benzothiophene core distinguishes the target compound from cyclopropane () and morpholine derivatives (). Benzothiophenes are electron-rich, enhancing π-π stacking and hydrophobic interactions in drug design .
  • Halogen Effects: The 5-bromo substituent increases molecular weight and lipophilicity compared to non-halogenated analogs. Bromine’s electronegativity may improve binding affinity in receptor-ligand interactions, as seen in brominated pyridines () .
  • Salt Forms: Hydrochloride salts (target compound, –5) enhance aqueous solubility, critical for bioavailability, whereas neutral forms (e.g., 2-bromobenzophenone) prioritize lipophilicity .

Biological Activity

1-(5-bromo-1-benzothiophen-2-yl)methanamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by a bromine substituent on the benzothiophene ring, which enhances its reactivity and biological interactions. The presence of the methanamine group allows for the formation of covalent bonds with various biological targets, potentially modulating enzyme activity and cellular processes.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
  • Antimicrobial Properties : Initial studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly against breast (MCF-7) and lung (A-549) cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell growth:

CompoundCell LineIC50 (µM)Reference
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12aA-54939.53 ± 2.02

These compounds exhibit varying degrees of potency, with some showing IC50 values lower than that of established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary data suggest that it may possess activity against a range of bacterial strains, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

One notable study investigated the structure-activity relationships (SAR) of benzothiophene derivatives, including this compound. The study found that specific substitutions on the benzothiophene ring significantly influenced both enzyme inhibition and cytotoxicity against cancer cells.

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